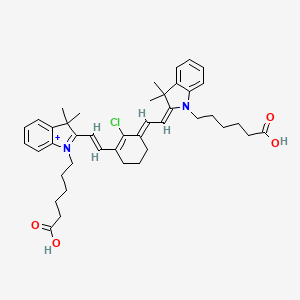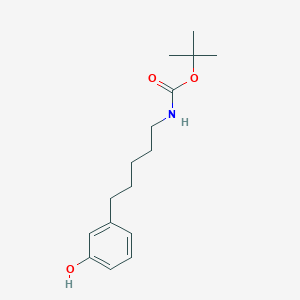![molecular formula C8H11NO3 B13723307 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1-aza-spiro[45]decane-2,8-dione is a heterocyclic compound characterized by a spiro structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis from commercially available reagents suggests that scalable production is feasible. The use of common reagents and straightforward reaction conditions makes this compound a promising candidate for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural properties.
7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione: A related compound with different substituents.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: A spiro compound with additional functional groups.
Uniqueness
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-oxa-1-azaspiro[4.5]decane-2,8-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-1-3-8(4-2-6)5-12-7(11)9-8/h1-5H2,(H,9,11) |
InChI Key |
YVMCPJISEUGRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)COC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


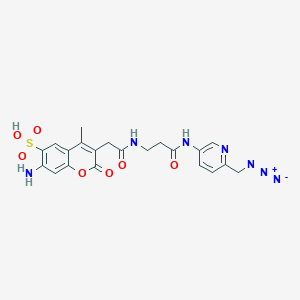
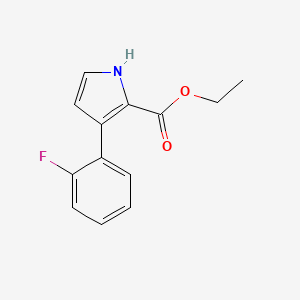
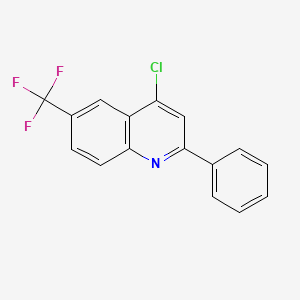
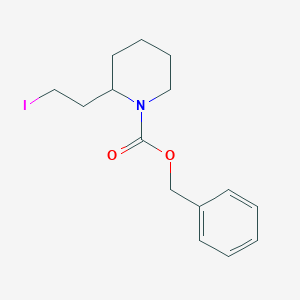
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
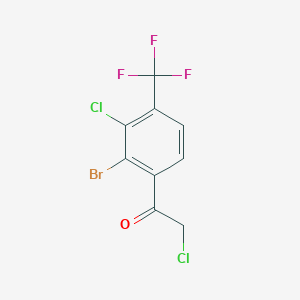
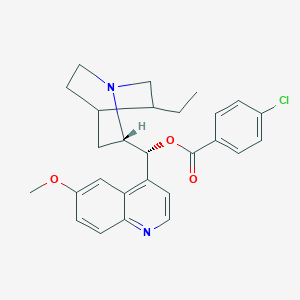
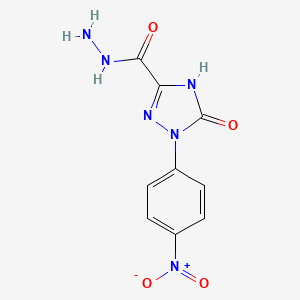

![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

